Human Systemic Exposure: Isoscutellarin Achieves >47-Fold Higher Plasma Cmax Than Its Parent Drug Scutellarin After Oral Administration
In a definitive human pharmacokinetic study, after a single 60 mg oral dose of scutellarin (S-7-G) to healthy subjects, the parent compound was virtually undetectable in plasma (concentration below 4 nM), while its isomeric metabolite isoscutellarin (S-6-G) reached a mean Cmax of approximately 188 nM [1]. This represents an approximately 47-fold or greater difference in peak systemic exposure. The same study confirmed that S-6-G and S-7-G both originate from the common aglycone scutellarein in enterocytes, but differential hepatic OATP2B1-mediated extraction of S-7-G drives the dramatic exposure gap [1][2]. In the rat model following intragastric scutellarin administration (80 mg/kg), the plasma exposure of isoscutellarin exceeded that of the parent drug, while after intravenous administration (20 mg/kg), isoscutellarin exposures in both plasma and tissues were less than 5% of the parent drug, confirming route-dependent disposition [3].
| Evidence Dimension | Human plasma Cmax after oral scutellarin administration |
|---|---|
| Target Compound Data | Isoscutellarin (S-6-G): Cmax ≈ 188 nM |
| Comparator Or Baseline | Scutellarin (S-7-G): Cmax < 4 nM (below detection limit) |
| Quantified Difference | ≥47-fold higher Cmax for isoscutellarin relative to parent drug |
| Conditions | Healthy human subjects; single oral dose of 60 mg scutellarin; plasma concentrations determined by validated LC-MS/MS (Gao et al., 2012; Chen et al., 2006) |
Why This Matters
Investigators using isoscutellarin as an analytical standard or probe for scutellarin bioavailability studies must recognize that systemic exposure to the metabolite dwarfs that of the administered parent drug, making plasma isoscutellarin concentration the only practical biomarker for oral scutellarin intake in humans.
- [1] Gao C, Zhang H, Guo Z, You T, Chen X, Zhong D. Mechanistic Studies on the Absorption and Disposition of Scutellarin in Humans: Selective OATP2B1-Mediated Hepatic Uptake Is a Likely Key Determinant for Its Unique Pharmacokinetic Characteristics. Drug Metab Dispos. 2012;40(10):2009-2020. doi:10.1124/dmd.112.047183 View Source
- [2] Chen X, et al. Pharmacokinetics and metabolism of the flavonoid scutellarin in humans after a single oral administration. Drug Metab Dispos. 2006;34:1345-1352. View Source
- [3] Zhang Y, Yu S, Zhong D, Xu H, Chen X. Comparative study of disposition of scutellarin and its major metabolite with different administration routes in rats. Acta Pharmaceutica Sinica. 2018;53(8):1357-1363. doi:10.16438/j.0513-4870.2018-0236 View Source
